N,N-dimethyl-3-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}aniline
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Overview
Description
N,N-dimethyl-3-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}aniline: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidinyl Group: The 5-methylpyrimidin-2-yl group is introduced via a nucleophilic substitution reaction.
Coupling with Aniline Derivative: The final step involves coupling the intermediate with N,N-dimethylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperidine moieties.
Reduction: Reduction reactions can target the pyrimidinyl group or the carbonyl group attached to the piperidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrimidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing hydrogen atoms on the aromatic ring or pyrimidinyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: Utilized in the synthesis of polymers with unique properties for industrial applications.
Agriculture: Potential use in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, depending on the target.
Comparison with Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N,N-dimethyl-3-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}aniline is unique due to the presence of both a pyrimidinyl group and a piperidine ring, which are not commonly found together in similar compounds. This structural combination provides distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-20-19(21-13-14)25-17-7-9-23(10-8-17)18(24)15-5-4-6-16(11-15)22(2)3/h4-6,11-13,17H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIBAOKUCCSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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